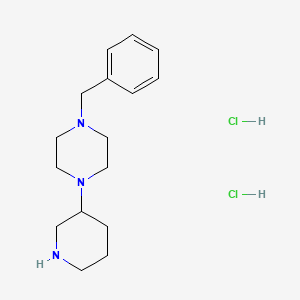

![molecular formula C7H6ClN3O B1439991 (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol CAS No. 675580-49-1](/img/structure/B1439991.png)

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol

Overview

Description

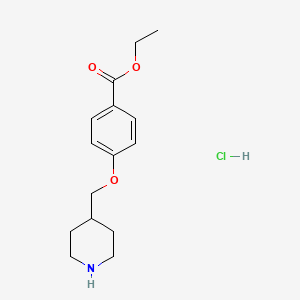

“(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol” is a chemical compound with the CAS Number: 675580-49-1 . It has a molecular weight of 183.6 . The IUPAC name for this compound is this compound . It is stored at a temperature of 28 C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 183.60 . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 . It is not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.11 cm/s . Its Log Po/w (iLOGP) is 1.51 . Its water solubility is 3.31 mg/ml; 0.018 mol/l .Scientific Research Applications

Synthesis and Chemical Reactions

Direct Arylation : The compound has been utilized for direct intermolecular C-H arylation in its 3-position. This process was part of a methodology that synthesized various 3-(hetero)arylimidazo[1,2-b]pyridazines using microwave-assisted, one-pot, two-step Suzuki cross-coupling and palladium-catalyzed arylation processes (Akkaoui et al., 2010).

VEGFR-2 Kinase Inhibitors Synthesis : Employed in the synthesis of selective vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors. A convergent and streamlined synthesis approach was used, which involved an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine with phenols in the final step (Ishimoto et al., 2013).

Building Blocks in Synthesis : Served as a building block for the preparation of various functionalized compounds containing the pyridazine ring. It was employed in the synthesis of 3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)alanines and intermediates in the synthesis of alkyl 1-pyridazin-3-yl-1,2,3-triazole-4-carboxylates (Svete, 2005).

Synthesis of Dimethyl Acetylenedicarboxylate Derivatives : A new method was proposed for the synthesis of imidazo[1,5-b]pyridazines derivatives using this compound, showcasing its utility in organic synthesis and the potential for varied chemical reactions (Vandyshev et al., 2022).

Material Science and Engineering

Luminescent Material Development : The compound has been implicated in the synthesis of novel ligands used to construct metal-organic complexes with luminescent properties. This showcases its application in the development of new materials with potential use in various industrial applications (Zhou et al., 2017).

Crystal Structure Studies : Used in the study of hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical. The research focused on the relationship between magnetic properties and crystal-stacking structures, indicating its importance in materials science and magnetic property analysis (Yong et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

(6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFRNQCOHYEZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60722534 | |

| Record name | (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675580-49-1 | |

| Record name | (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1439909.png)

![N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439914.png)

![Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439915.png)

![3-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439924.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1439929.png)

![6-Bromothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1439931.png)